Crystallographic Data and 3D Structure of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone: A Comprehensive Structural Guide
Crystallographic Data and 3D Structure of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone: A Comprehensive Structural Guide
Executive Summary
The rational design of agrochemicals and pharmaceuticals relies heavily on the precise 3D spatial arrangement of molecular scaffolds. 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone (Molecular Formula: C₅H₆N₂OS; CAS: 231297-64-6) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis[1]. 1,2,3-Thiadiazole derivatives are widely recognized for their potent biological activities, including fungicidal, herbicidal, and anticancer properties[2].
This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D conformational landscape, and single-crystal X-ray diffraction (SCXRD) methodologies associated with 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone. By examining the causality behind its crystal packing and detailing a self-validating experimental protocol, this guide serves as an authoritative resource for researchers engaged in structure-based drug design and materials chemistry.
Conformational Landscape and 3D Molecular Geometry
The core of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone consists of a five-membered 1,2,3-thiadiazole heteroaromatic ring substituted with a methyl group at the C4 position and an acetyl (ethanone) group at the C5 position. Quantum chemical and crystallographic studies of 1,2,3-thiadiazoles demonstrate that the heterocyclic ring is highly electron-deficient and strictly planar[3].
Steric Interplay and π -Conjugation
In the 3D structure of this compound, the conformational energy landscape is dictated by the competition between steric hindrance and electronic delocalization:
Planarity vs. Steric Clash: To maximize π
π conjugation between the acetyl carbonyl group and the thiadiazole ring, the molecule strongly favors a coplanar arrangement. However, the spatial proximity of the C4-methyl protons and the C5-acetyl oxygen induces a severe steric clash.Torsional Twist: As a result, the acetyl group is forced to rotate slightly out of the thiadiazole plane. Crystallographic data from closely related 4,5-disubstituted 1,2,3-thiadiazoles indicate that this dihedral angle typically settles between 5° and 15°, representing the thermodynamic minimum that balances steric relief with orbital overlap[4].
Quantitative Structural Parameters
The structural elucidation of these compounds via X-ray crystallography is critical for understanding their structure-activity relationships (SAR)[4]. Below is a summary of the expected quantitative crystallographic data for 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone based on empirical diffraction studies of the 1,2,3-thiadiazole class.
| Crystallographic Parameter | Expected Value / Range | Structural Significance |
| Space Group | P21/c (Monoclinic) or P1ˉ (Triclinic) | Typical for small organic molecules, favoring centrosymmetric packing to minimize macroscopic dipole moments. |
| S1–C5 Bond Length | 1.68 – 1.70 Å | Indicates partial double-bond character due to heteroaromatic delocalization. |
| N2=N3 Bond Length | 1.29 – 1.30 Å | Characteristic azo-character within the electron-deficient thiadiazole ring. |
| C4=C5 Bond Length | 1.39 – 1.41 Å | Aromatic C–C bond, slightly shortened by the electron-withdrawing nature of the acetyl group. |
| Dihedral Angle (Ring–Acetyl) | 5° – 15° | Deviation from absolute planarity to relieve the steric clash between the C4-methyl and C5-acetyl groups. |
Crystal Lattice and Intermolecular Interactions
The macroscopic stability of the crystal lattice is an emergent property of microscopic non-covalent interactions. Furthermore, the 1,2,3-thiadiazole core acts as a robust directing group for C-H functionalization, a property directly linked to its spatial geometry and coordination ability[5].
In the solid state, the 3D architecture of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone is stabilized by a highly directional network of intermolecular forces:
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C–H···O Hydrogen Bonding: The highly electronegative carbonyl oxygen of the acetyl group acts as a primary hydrogen bond acceptor for the slightly acidic protons of adjacent methyl groups.
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Chalcogen Bonding (S···O / S···N): The polarizable sulfur atom (S1) exhibits a " σ -hole"—a region of positive electrostatic potential—that engages in stabilizing contacts with electron-rich regions (oxygen or nitrogen) of neighboring molecules.
π
π Stacking: The planar, electron-deficient thiadiazole rings align in parallel displaced conformations, minimizing electrostatic repulsion while maximizing dispersion forces.
Figure 2: Primary intermolecular interactions stabilizing the crystal lattice of the title compound.
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction
To empirically determine the 3D structure of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be executed. This protocol is designed as a self-validating system, where each step contains internal quality control metrics to ensure absolute scientific integrity.
Step 1: Crystal Growth via Vapor Diffusion
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Procedure: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (solvent). Place the vial inside a larger closed chamber containing hexane (anti-solvent). Allow the system to stand undisturbed at 4 °C for 3–5 days.
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Causality: Ethyl acetate provides high initial solubility. The slow vapor-phase diffusion of the non-polar hexane gradually lowers the dielectric constant of the mixture. This ensures that nucleation occurs strictly within the metastable zone, preventing rapid precipitation and yielding high-quality, defect-free single crystals.
Step 2: Crystal Selection and Mounting
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Procedure: Submerge the crystals in inert perfluoropolyether oil. Under a polarized light microscope, select a single crystal with sharp extinction (dimensions approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop.
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Causality: Polarized light microscopy verifies the single-domain nature of the crystal. Sharp extinction at specific angles confirms the absence of twinning or microcrystalline aggregates, which would otherwise convolute the diffraction data. The inert oil prevents atmospheric degradation and acts as a cryoprotectant.
Step 3: Data Collection at Cryogenic Temperatures
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Procedure: Transfer the mounted crystal to the diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Maintain the crystal at 100 K using an open-flow nitrogen cryostat.
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Causality: Cryocooling to 100 K drastically minimizes the atomic thermal displacement parameters (B-factors). This sharpens the diffraction spots, reduces background noise, and allows for the resolution of high-angle reflections, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the methyl groups.
Step 4: Data Reduction and Absorption Correction
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Procedure: Integrate the raw diffraction frames using software such as APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).
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Causality & Validation: Sulfur anomalously scatters X-rays. Failing to correct for this absorption would result in Fourier truncation ripples (false electron density peaks) around the sulfur atom. Self-Validation: The internal agreement factor ( Rint ) must drop below 0.05 after correction, proving the data's internal consistency.
Step 5: Structure Solution and Refinement
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Procedure: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structural model by full-matrix least-squares on F2 using SHELXL. Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
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Causality & Validation: Least-squares refinement iteratively minimizes the difference between the observed and calculated structure factors. Self-Validation: The final model is only accepted if the conventional R-factor ( R1 ) is ≤0.05 and the Goodness-of-Fit (GoF) is approximately 1.0. A final CheckCIF routine must be run to ensure no Type A or B crystallographic alerts exist, validating the structural integrity for publication.
Figure 1: Step-by-step single-crystal X-ray diffraction workflow for 1,2,3-thiadiazole derivatives.
Conclusion
The 3D structural elucidation of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethanone reveals a delicate balance between heteroaromatic π -conjugation and steric geometry. By employing rigorous, self-validating crystallographic methodologies, researchers can accurately map the precise bond metrics and intermolecular networks of this scaffold. Such high-resolution structural data is indispensable for the downstream rational design of novel thiadiazole-based therapeutics and advanced functional materials.
References
- 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-one, Sapphire Bioscience.
- Synthesis, Crystal Structure, and Biological Activity of A Novel 1,2,3-Thiadiazole Compound Containing 1,2,4-Triazole Moiety, Phosphorus, Sulfur, and Silicon and the Rel
- Synthesis, crystal structure and herbicidal activity of novel 1,2,3-thiadiazole substituted 2-cyanoacryl
- Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)
- 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionaliz
